APN-amine
CAS No.: 1539292-61-9
Cat. No.: VC0516151
Molecular Formula: C13H13N3O
Molecular Weight: 227.27
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1539292-61-9 |
|---|---|
| Molecular Formula | C13H13N3O |
| Molecular Weight | 227.27 |
| IUPAC Name | 4-amino-N-[4-(2-cyanoethynyl)phenyl]butanamide |
| Standard InChI | InChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17) |
| Standard InChI Key | RLTVJTXRTMTNBC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#CC#N)NC(=O)CCCN |
| Appearance | Solid powder |
Introduction
Chemical Structure and Fundamental Properties
APN-amine (3-(4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)phenyl)propiolonitrile) belongs to the 3-arylpropiolonitrile (APN) family of compounds. This heterobifunctional crosslinker contains an APN moiety with exceptional chemoselectivity for cysteine residues along with an amine functional group that enables versatile conjugation strategies .
Physical and Chemical Properties
The compound exhibits specific characteristics that make it suitable for bioconjugation applications:
| Property | Value/Description |
|---|---|
| Chemical Formula | C9H6N2 (base structure) |
| Molecular Weight | 142.16 g/mol |
| Physical Form | Solid |
| Solubility | Soluble in DCM, THF, DMF and DMSO |
| Recommended Storage | -20°C |
| Purity | >95% (commercial grade) |
The hydrochloride salt form (APN-amine HCl) has the extended chemical formula C12H10N5Cl and a molecular weight of 259.69 g/mol . This salt form improves stability and shelf-life while maintaining the compound's reactivity profile.
Reaction Mechanism and Cysteine Selectivity
The primary advantage of APN-amine lies in its highly selective reaction with cysteine residues in proteins. Unlike traditional thiol-reactive compounds, APN-amine forms exceptionally stable conjugates through a specific mechanism.
Thiol-APN Reaction Mechanism
The APN moiety reacts with thiol groups found in cysteine residues through a thiol-addition reaction. This results in the formation of a stable thioether bond that demonstrates remarkable resistance to hydrolysis and exchange reactions . The reaction proceeds efficiently under mild conditions (pH 6.5-9.0) at room temperature, making it compatible with sensitive biomolecules .
The conjugation follows this general protocol:
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Dissolve the protein in appropriate buffer (pH 6.5-9.0) at 1-10 mg/mL concentration
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Add APN-amine solution (1-5 molar equivalents per free cysteine residue)
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Incubate at room temperature for 2 hours
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Purify the conjugate using size exclusion chromatography or ultrafiltration if necessary
Comparative Advantages Over Maleimide Chemistry
Traditional maleimide-based conjugation chemistry, while widely used, suffers from significant limitations that APN-amine effectively addresses:
| Property | Maleimide Chemistry | APN-amine Chemistry |
|---|---|---|
| Hydrolytic Stability | Limited stability in aqueous media | Superior stability in aqueous media |
| In vivo Stability | Undergoes retro-conjugate additions with endogenous thiols | Highly stable in human plasma and living cells |
| Reaction Specificity | Good, but can react with other nucleophiles | Exquisite chemoselectivity for cysteine |
| pH Sensitivity | More sensitive to pH fluctuations | Effective across broader pH range (6.5-9.0) |
| Conjugate Homogeneity | Variable | More consistent due to higher specificity |
Studies have demonstrated that thiol-APN reaction products maintain integrity under physiological conditions where thiol-maleimide adducts would undergo exchange reactions with endogenous thiols like glutathione . This significantly improves the pharmacokinetic profile of therapeutic conjugates.
Structural Variants and Derivatives
Several APN-amine derivatives have been developed to expand functionality and application scope:
APN-PEG4-amine.HCl
This variant incorporates a polyethylene glycol (PEG) spacer between the APN reactive group and the amine functionality:
| Property | Value/Description |
|---|---|
| Chemical Formula | C20H28ClN3O5 |
| Molecular Weight | 425.91 g/mol |
| Physical Form | Oil |
| Solubility | Soluble in MeOH, DMF and DMSO |
| Recommended Storage | -20°C |
The PEG4 spacer provides additional flexibility and hydrophilicity, which can improve the solubility and accessibility of the conjugated molecules .
Applications in Bioconjugation and Drug Development
The exceptional properties of APN-amine have facilitated its application across multiple areas of bioconjugation:
Antibody-Drug Conjugates (ADCs)
APN-amine chemistry addresses critical limitations in ADC development. The enhanced stability of APN-cysteine conjugates prevents premature drug release in circulation, potentially improving the therapeutic window of these targeted therapies . Studies show that conventional thiol-maleimide chemistry suffers from drawbacks that hamper the in vivo application of protein conjugates, including antibody-drug conjugates .
Therapeutic Protein Modification
When conjugating human serum albumin (HSA) to therapeutic proteins, APN-amine chemistry provides superior stability compared to maleimide approaches. This was demonstrated in a study comparing HSA conjugates prepared via maleimide (AgUox-MAL-HSA) versus APN chemistry (AgUox-APN-HSA), with the APN-based conjugates showing significantly improved in vivo stability .
Bioimaging Applications
The reliable conjugation provided by APN-amine makes it suitable for creating stable fluorophore-protein conjugates for bioimaging applications, where premature dissociation would compromise imaging quality and interpretation.
Stability Studies in Biological Systems
A primary advantage of APN-amine is the exceptional stability of its conjugates in biological environments. Research has demonstrated:
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Superior hydrolytic stability in aqueous buffer systems
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Resistance to thiol-exchange reactions in human plasma
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Maintained integrity in cellular environments with high glutathione concentration
These properties make APN-amine particularly valuable for applications requiring extended circulation time or intracellular activity of conjugates.
Protocol Optimization for Specific Applications
Successful application of APN-amine requires consideration of several key parameters:
| Parameter | Recommendation | Consideration |
|---|---|---|
| Protein Concentration | 1-10 mg/mL | Higher concentrations may improve conjugation efficiency |
| Buffer Selection | PBS or similar at pH 6.5-9.0 | Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) |
| Molar Equivalents | 1-5 per cysteine | Optimize based on desired degree of conjugation |
| Incubation Time | 2 hours at room temperature | Extended time may improve yield for poorly accessible thiols |
| Purification | Size exclusion or ultrafiltration | Critical for removing unreacted APN-amine |
For complex proteins with multiple cysteine residues, careful optimization of reaction conditions is crucial to achieve the desired conjugation profile.
Recent Research Developments
Recent investigations have focused on expanding the application scope of APN-amine chemistry:
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Development of cleavable linkers incorporating the APN moiety for controlled release applications
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Exploration of alternative APN derivatives with modified reactivity profiles
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Integration of APN chemistry into site-specific protein modification strategies
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Investigation of APN-amine in nucleic acid conjugation approaches
These research directions promise to further enhance the utility of APN-amine in bioconjugation applications.
Practical Considerations for Laboratory Use
Researchers working with APN-amine should consider these practical aspects:
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Storage: Maintain at -20°C in a desiccated environment to prevent degradation
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Dissolution: Prepare fresh stock solutions in organic solvents like DMSO (typically 10-100 mM)
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Working Solutions: Dilute stock solutions in aqueous buffer immediately before use
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Compatibility: Verify compatibility with buffer components and additives
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Safety: Follow standard practices for handling organic compounds and bioconjugation reagents
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